Allyl 4-iodobenzoate
Description
Allyl 4-iodobenzoate (CAS No. 1706449-68-4) is an iodinated aromatic ester characterized by an allyl group (-OCC=C) attached to the carboxylate moiety of 4-iodobenzoic acid. Its molecular formula is C₁₉H₁₇Cl₂IO₄ (MW: 507.15 g/mol), with structural rigidity imparted by the para-substituted iodine atom on the benzene ring . The compound is synthesized via palladium-mediated coupling of allyl alcohol with ethyl 4-iodobenzoate, achieving an 85% yield under optimized conditions . Applications span medicinal chemistry and radiochemistry, including its use as a precursor for positron emission tomography (PET) ligands and antimalarial agents .
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
prop-2-enyl 4-iodobenzoate |
InChI |
InChI=1S/C10H9IO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2 |
InChI Key |
RJVCWEJFHISJBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety facilitates palladium-mediated couplings, enabling C–C bond formation.
-
Key Insight : The electron-withdrawing benzoate ester activates the aryl iodide for oxidative addition to Pd(0), enabling efficient coupling with alkenes (Heck) or boronic acids (Suzuki) .
Allyl Ester Transformations
The allyl group undergoes oxidation, reduction, and rearrangements.
-
Mechanistic Note : The Claisen rearrangement proceeds via a six-membered transition state, converting the allyl ester to a ketone .
Ester Hydrolysis and Functionalization
The allyl ester is hydrolyzed to 4-iodobenzoic acid, enabling further derivatization.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Basic Hydrolysis | NaOH (2 M), EtOH/H₂O, reflux, 6 h | 4-Iodobenzoic acid | 95% | |
| Transesterification | NaOMe, MeOH, RT, 24 h | Methyl 4-iodobenzoate | 88% |
-
Application : Hydrolysis to 4-iodobenzoic acid allows Fischer esterification with other alcohols (e.g., benzyl alcohol) .
Nucleophilic Aromatic Substitution
The aryl iodide undergoes substitution under transition metal catalysis.
| Nucleophile | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Methanol | CuI (20 mol%), 1,10-phenanthroline, 130°C, MW | 4-Methoxybenzoate | 66% | |
| Piperidine | CuI, K₃PO₄, DMSO, 100°C, 24 h | 4-(Piperidin-1-yl)benzoate | 58% |
-
Limitation : Reactions require electron-deficient aryl rings; the benzoate ester enhances electrophilicity at C4 .
Reduction of the Iodine Substituent
The C–I bond is reduced under radical or catalytic conditions.
| Reducing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | EtOAc, RT, 12 h | Allyl benzoate | 84% | |
| Bu₃SnH, AIBN | Toluene, 80°C, 6 h | Allyl benzoate | 91% |
-
Caution : Competitive hydrogenation of the allyl group may occur unless selective conditions are used.
Comparison with Similar Compounds
Ethyl 4-Iodobenzoate (CAS 51934-41-9)
- Formula : C₉H₉IO₂ (MW: 276.07 g/mol).
- Synthesis: Direct esterification of 4-iodobenzoic acid with ethanol.
- Applications : Intermediate in cross-coupling reactions (e.g., cobalt-catalyzed protocols yielding 52% product ).
- Key Difference : Lacks the allyl group, reducing reactivity in allylation reactions compared to allyl 4-iodobenzoate .
Methyl 4-Iodobenzoate (CAS 619-44-3)
1-Methylpiperidin-4-yl 4-Iodobenzoate
Table 1: Physical Properties of Iodobenzoate Esters
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Log P |
|---|---|---|---|---|
| This compound | 1706449-68-4 | C₁₉H₁₇Cl₂IO₄ | 507.15 | N/A |
| Ethyl 4-iodobenzoate | 51934-41-9 | C₉H₉IO₂ | 276.07 | N/A |
| Methyl 4-iodobenzoate | 619-44-3 | C₈H₇IO₂ | 262.05 | N/A |
| 1-Methylpiperidin-4-yl 4-iodobenzoate | N/A | C₁₃H₁₆INO₂ | ~345.18 | ~2.5 |
Allyl-Containing Compounds
Allyl Phenyl Ether
Allyl 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate
Antimalarial Activity
- This compound Derivatives: Compound 18e (allyl-substituted quinolone) exhibits potent antimalarial activity (IC₅₀: 0.31 µM), outperforming propargyl analogs by 10-fold. The allyl group enhances hydrophobic interactions with Plasmodium targets .
- Ethyl/Methyl Analogs : Lower potency due to reduced steric bulk and lipophilicity.
Palladium-Mediated Coupling
Cobalt-Catalyzed Cross-Coupling
- Ethyl 4-Iodobenzoate : CoBr₂ and zinc yield 52% product, suitable for scalable synthesis but lower efficiency than palladium .
Q & A
Q. What are the established synthetic routes for Allyl 4-iodobenzoate, and how do reaction conditions influence yield and purity?
this compound is synthesized via palladium-mediated cross-coupling reactions. For example, allyl alcohol can be coupled with ethyl 4-iodobenzoate using a palladium catalyst to yield intermediates like aldehydes, which are further oxidized to form the final product . Key factors affecting yield include:
- Catalyst selection : Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄) optimize coupling efficiency.
- Solvent and temperature : Acetonitrile at 50°C enhances reaction rates, while trifluoroacetic acid aids in proton transfer .
- Work-up protocols : Extraction with dichloromethane and purification via silica gel chromatography (pentane:ether = 60:40) improve purity .
Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?
The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:
- Data collection : High-resolution intensity data from X-ray diffraction.
- Parameterization : Assigning anisotropic displacement parameters for iodine and oxygen atoms to account for electron density distortions.
- Validation : Using R-factor metrics and difference Fourier maps to detect missed hydrogen bonds or disorder .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying conditions?
- NMR spectroscopy : Monitor allyl proton signals (δ 5.2–5.8 ppm) and iodobenzene aromatic signals (δ 7.6–8.2 ppm) to detect degradation or isomerization.
- FT-IR : Track the C=O ester stretch (~1720 cm⁻¹) and C-I stretch (~500 cm⁻¹) for stability assessment .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 318.04) and fragment patterns to verify structural integrity .
Advanced Research Questions
Q. How do electronic effects of the allyl and iodobenzoate groups influence cross-coupling reactivity in catalytic systems?
The allyl group’s π-orbital conjugation stabilizes transition states in Pd- or Co-catalyzed reactions, while the electron-withdrawing iodine substituent on the benzoate ring polarizes the C-I bond, facilitating oxidative addition. Computational studies (e.g., DFT at B3LYP/6-31G(d)) reveal:
Q. What strategies resolve contradictions in kinetic data for this compound’s participation in radical cyclization pathways?
- Control experiments : Compare yields under inert (N₂) vs. radical-inhibiting (TEMPO) conditions to distinguish radical vs. polar mechanisms .
- Isotopic labeling : Use deuterated allyl groups to track hydrogen abstraction steps via GC-MS .
- Computational modeling : Map potential energy surfaces (e.g., CASSCF) to identify competing transition states .
Q. How can enantioselective functionalization of this compound be achieved for chiral heterocycle synthesis?
- Chiral auxiliaries : Employ menthone-derived allyl-transfer reagents to generate enantiopure intermediates .
- Asymmetric catalysis : Use Cu(I)/BOX complexes to induce stereoselective halocyclization, forming isoxazolidines with up to three stereocenters .
- Kinetic resolution : Optimize reaction time and temperature to favor one enantiomer via differential activation energies .
Q. What methodologies validate the environmental and toxicological safety of this compound in lab-scale applications?
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Ecotoxicity assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301F) .
- Exposure monitoring : Use GC-MS to quantify airborne concentrations in lab settings, ensuring compliance with OSHA PELs (0.1 ppm) .
Data Presentation and Analysis Guidelines
Q. How should researchers present conflicting crystallographic and spectroscopic data for this compound derivatives?
- Supplementary tables : Include raw diffraction metrics (R₁, wR₂) and NMR integration values in appendices .
- Error analysis : Discuss instrument calibration uncertainties (e.g., ±0.001 Å in bond lengths) and baseline noise in spectra .
- Comparative figures : Overlay experimental and simulated spectra (e.g., IR, XRD) to highlight discrepancies .
Q. What computational tools are recommended for modeling this compound’s excited-state dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
